![molecular formula C11H10F3N5O B4324978 3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4324978.png)
3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]propanamide
描述
3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]propanamide is a chemical compound that features a tetrazole ring and a trifluoromethyl group. The presence of these functional groups makes it an interesting compound for various applications in pharmaceuticals, agrochemicals, and materials science. The tetrazole ring is known for its stability and bioisosteric properties, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]propanamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Amidation Reaction: The final step involves the formation of the amide bond, which can be achieved by reacting the tetrazole derivative with an appropriate amine under coupling conditions using reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
化学反应分析
Types of Reactions
3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine under reducing conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or borane can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized tetrazole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted trifluoromethyl derivatives.
科学研究应用
3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioisostere in drug design.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with enhanced properties such as increased stability and lipophilicity.
作用机制
The mechanism of action of 3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and increases its metabolic stability. These properties make it a valuable compound in drug design and development.
相似化合物的比较
Similar Compounds
4-(1H-tetrazol-1-yl)benzoic acid: Another tetrazole derivative with similar bioisosteric properties.
2-trifluoromethyl benzimidazole: A compound with a trifluoromethyl group that also exhibits enhanced stability and lipophilicity.
Uniqueness
3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]propanamide is unique due to the combination of the tetrazole ring and the trifluoromethyl group. This combination provides a balance of stability, lipophilicity, and bioisosteric properties, making it a versatile compound for various applications in scientific research and industry.
属性
IUPAC Name |
3-(tetrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5O/c12-11(13,14)8-3-1-2-4-9(8)16-10(20)5-6-19-7-15-17-18-19/h1-4,7H,5-6H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUPREBFMVODOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCN2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


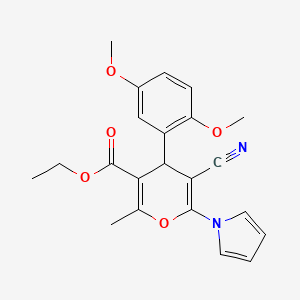
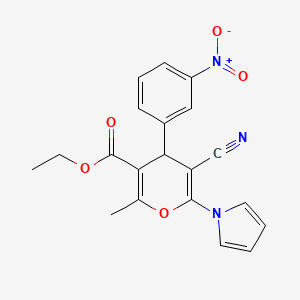
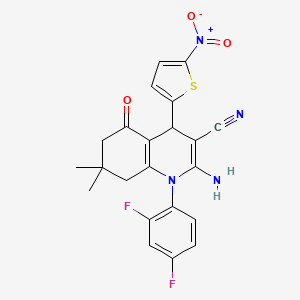
![4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione](/img/structure/B4324915.png)
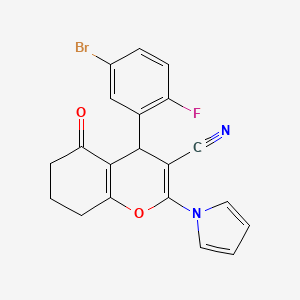
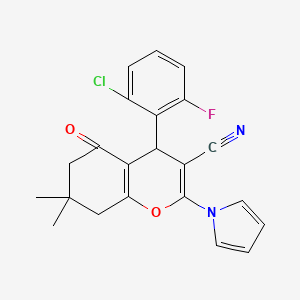
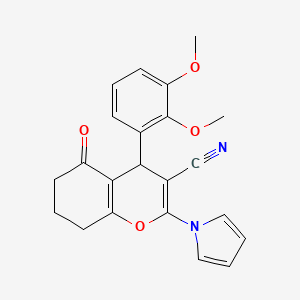
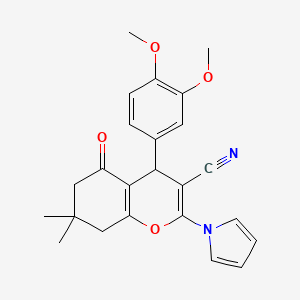

![5-oxo-2-(1H-pyrrol-1-yl)-4-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4324961.png)
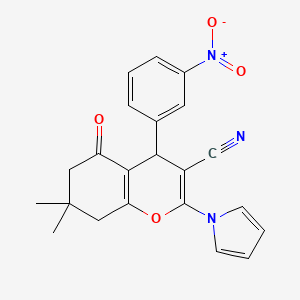
![N-(4-anilinophenyl)-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B4324977.png)
![N-{[2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}benzenesulfonamide](/img/structure/B4324986.png)
![4-methyl-N-({2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)benzenesulfonamide](/img/structure/B4324994.png)
